molecular formula C10H12IN5O4 B2997741 Guanosine, 5'-deoxy-5'-iodo- CAS No. 68200-68-0

Guanosine, 5'-deoxy-5'-iodo-

Cat. No. B2997741
CAS RN: 68200-68-0
M. Wt: 393.141
InChI Key: MELBRHQFQZYVJM-UUOKFMHZSA-N
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Description

Guanosine, 5’-deoxy-5’-iodo- is a purine nucleoside analog . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose) . If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine monophosphate .


Synthesis Analysis

The conversion of dGMP was up to 91% when catalysed by the surface-displayed enzymes at 37°C for 4 hours . Up to 95% of the GMP was converted after 3 hours of reaction .


Molecular Structure Analysis

5’-Deoxy-5’-iodoguanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Chemical Reactions Analysis

5’-Deoxy-5’-iodoguanosine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. Anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .


Physical And Chemical Properties Analysis

Guanosine is a white, crystalline powder with no odor and mild saline taste . It is very soluble in acetic acid, slightly soluble in water, insoluble in ethanol, diethyl ether, benzene and chloroform .

Scientific Research Applications

Nucleic Acid Research

5’-Iodo-5’-deoxyguanosine is used in nucleic acid research for the modification of oligonucleotides. This modification can be used to study the structure and function of DNA and RNA by introducing site-specific labels or probes that can be detected or quantified .

Click Chemistry

This compound is utilized in click chemistry, a class of biocompatible chemical reactions that are widely used in bioconjugation, the process of joining two molecules, typically a biomolecule and a probe or drug. 5’-Iodo-5’-deoxyguanosine can be converted to 5’-azido-5’-deoxyguanosine, which can then participate in click chemistry reactions .

PCR and Biotechnology

5’-Iodo-5’-deoxyguanosine serves as a precursor in the biosynthesis of (deoxy)guanosine-5’-triphosphate (5’-(d)GTP), which is essential for synthesizing DNA or RNA in vivo. This is particularly important in various modern biotechnologies that are based on PCR (Polymerase Chain Reaction), a technique used to amplify DNA sequences .

Hydrogel Formation

The self-assembly properties of guanosine derivatives, including 5’-Iodo-5’-deoxyguanosine, allow them to form hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to form stable structures that can encapsulate and release therapeutic agents .

Enzyme and Microbial Technology

In enzyme and microbial technology, 5’-Iodo-5’-deoxyguanosine can be used to create whole-cell catalysts. These catalysts can be employed in biosynthetic reactions to produce nucleotide triphosphates, which are the building blocks of nucleic acids and are crucial for cellular processes .

Molecular Biology and Genetics

In molecular biology and genetics, 5’-Iodo-5’-deoxyguanosine is used for the preparation of modified nucleotides that are incorporated into DNA or RNA. These modifications can help in understanding genetic regulation and the mechanisms of gene expression by allowing researchers to track and manipulate genetic material .

Mechanism of Action

Target of Action

5’-Iodo-5’-deoxyguanosine is a purine nucleoside analog . The primary target of this compound is the nucleoside diphosphate kinase A . This enzyme plays a crucial role in the maintenance of mitochondrial DNA .

Mode of Action

The compound interacts with its target by inhibiting DNA synthesis and inducing apoptosis . It recycles deoxyadenosine and deoxyguanosine into their respective monophosphates, enabling their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .

Biochemical Pathways

The affected pathways include those influenced by oxidative stress and contribute to carcinogenesis. These pathways include p53, Keap1-NRF2, RB1, p21, APC, tumor suppressor genes, and cell type transitions . Dysregulation of these pathways can lead to uncontrolled cell growth, impaired DNA repair mechanisms, and evasion of cell death .

Pharmacokinetics

It’s known that the stability of the silver-mediated base pairs is ph dependent . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The result of the compound’s action is broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis, induction of apoptosis, etc .

Action Environment

The action environment of 5’-Iodo-5’-deoxyguanosine is influenced by various factors. For instance, the stability of canonical DNA mismatches might have an impact on cellular DNA repair . Additionally, the stability of the silver-mediated base pairs is pH dependent . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELBRHQFQZYVJM-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine, 5'-deoxy-5'-iodo-

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